molecular formula C20H17NO B2703195 2-(biphenyl-3-yl)-N-phenylacetamide CAS No. 1131604-79-9

2-(biphenyl-3-yl)-N-phenylacetamide

Cat. No.: B2703195
CAS No.: 1131604-79-9
M. Wt: 287.362
InChI Key: OMAMRZVUWSNOSV-UHFFFAOYSA-N
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Description

2-(biphenyl-3-yl)-N-phenylacetamide is an organic compound that belongs to the class of amides It consists of a biphenyl group attached to an acetamide moiety, with a phenyl group bonded to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-3-yl)-N-phenylacetamide typically involves the reaction of biphenyl-3-yl acetic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:

Biphenyl-3-yl acetic acid+AnilineDCC, DMAPThis compound+Dicyclohexylurea\text{Biphenyl-3-yl acetic acid} + \text{Aniline} \xrightarrow{\text{DCC, DMAP}} \text{this compound} + \text{Dicyclohexylurea} Biphenyl-3-yl acetic acid+AnilineDCC, DMAP​this compound+Dicyclohexylurea

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using more efficient coupling agents and catalysts, as well as by employing continuous flow reactors to enhance reaction rates and yields. Solvent recycling and purification steps are also integrated to minimize waste and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

2-(biphenyl-3-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-biphenyl-3-yl-2-trifluoromethyl-benzamide
  • 3-(biphenyl-3-yl)-N-phenylpropanamide
  • 2-(biphenyl-4-yl)-N-phenylacetamide

Uniqueness

2-(biphenyl-3-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the biphenyl group and the phenyl group on the amide nitrogen can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-phenyl-2-(3-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c22-20(21-19-12-5-2-6-13-19)15-16-8-7-11-18(14-16)17-9-3-1-4-10-17/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAMRZVUWSNOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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